molecular formula C7H7BrClN3O B1523138 3-Amino-1-(4-bromo-2-chlorophenyl)urea CAS No. 1094493-26-1

3-Amino-1-(4-bromo-2-chlorophenyl)urea

Cat. No. B1523138
M. Wt: 264.51 g/mol
InChI Key: ZSCDUILUQDWLTK-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-2-chlorophenyl)urea is a chemical compound with the molecular formula C7H7BrClN3O and a molecular weight of 264.51 g/mol . It is also known by its IUPAC name N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide . This compound is typically stored at room temperature and appears as a powder .


Physical And Chemical Properties Analysis

3-Amino-1-(4-bromo-2-chlorophenyl)urea is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

Summary of the Application

Indole derivatives, which may share some structural similarities with “3-Amino-1-(4-bromo-2-chlorophenyl)urea”, have been found to possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .

Results or Outcomes

The results have shown that indole derivatives have diverse biological activities and have significant potential for therapeutic applications .

2. Synthesis of 1,2,4-Triazole-Containing Scaffolds

Summary of the Application

1,2,4-Triazole-containing scaffolds, which may share some structural similarities with “3-Amino-1-(4-bromo-2-chlorophenyl)urea”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds. They are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Methods of Application or Experimental Procedures

These compounds are synthesized using various strategies and then tested for their biological activity. The specific synthetic routes would depend on the desired 1,2,4-triazole-containing scaffold .

Results or Outcomes

The results have shown that 1,2,4-triazole-containing scaffolds have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

1-amino-3-(4-bromo-2-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDUILUQDWLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-bromo-2-chlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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